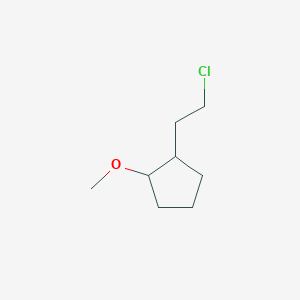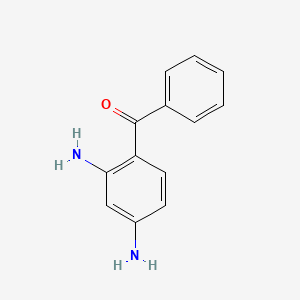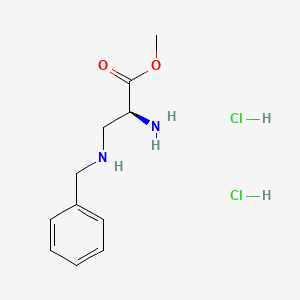
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-methyl 2-amino-3-hydroxypropanoate and benzylamine.
Condensation Reaction: The primary step involves a condensation reaction between (S)-methyl 2-amino-3-hydroxypropanoate and benzylamine under controlled conditions to form (S)-Methyl 2-amino-3-(benzylamino)propanoate.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as:
Catalytic Hydrogenation: To ensure the selective reduction of intermediates.
Crystallization: For the purification of the final product.
Automated Synthesis: Utilizing automated reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino and benzylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces oxo derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学的研究の応用
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence various biochemical pathways, including neurotransmitter synthesis and signal transduction.
類似化合物との比較
Similar Compounds
- (S)-2-amino-3-(4-benzoylphenyl)propanoic acid
- Propanolamine derivatives
Uniqueness
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride is unique due to its specific chiral configuration and the presence of both amino and benzylamino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C11H18Cl2N2O2 |
|---|---|
分子量 |
281.18 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(benzylamino)propanoate;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-15-11(14)10(12)8-13-7-9-5-3-2-4-6-9;;/h2-6,10,13H,7-8,12H2,1H3;2*1H/t10-;;/m0../s1 |
InChIキー |
KLIUMDCNWMFBIN-XRIOVQLTSA-N |
異性体SMILES |
COC(=O)[C@H](CNCC1=CC=CC=C1)N.Cl.Cl |
正規SMILES |
COC(=O)C(CNCC1=CC=CC=C1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)


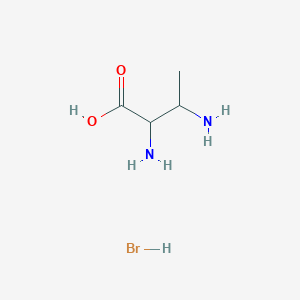
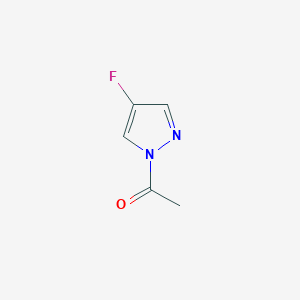

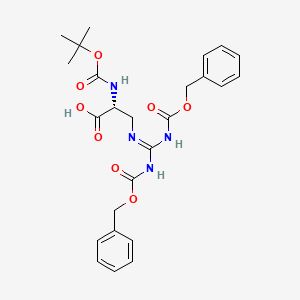
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
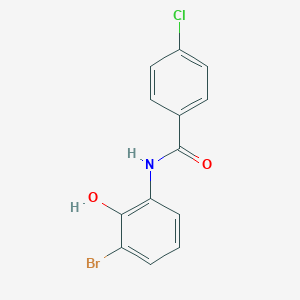
![Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)
